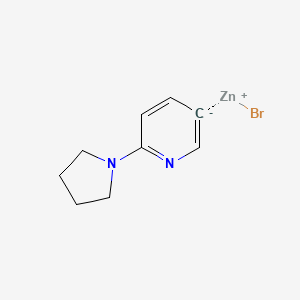
(6-(Pyrrolidin-1-yl)pyridin-3-yl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Pyrrolidin-1-yl)pyridin-3-yl)zinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. The presence of the pyrrolidine and pyridine rings in the structure makes it a versatile reagent for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)zinc bromide typically involves the reaction of (6-(Pyrrolidin-1-yl)pyridin-3-yl)magnesium bromide with zinc chloride in tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organozinc compound. The general reaction scheme is as follows:
(6−(Pyrrolidin−1−yl)pyridin−3−yl)MgBr+ZnCl2→(6−(Pyrrolidin−1−yl)pyridin−3−yl)ZnBr+MgCl2
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of the reagents. The process is optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(6-(Pyrrolidin-1-yl)pyridin-3-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and is typically carried out in the presence of a base, such as triethylamine. The general reaction scheme is:
R−ZnBr+R′−XPd/NiR−R′+ZnBrX
Substitution Reactions: These reactions often require the presence of a suitable leaving group and can be carried out under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Negishi coupling, the primary product is a new carbon-carbon bond between the two reactant molecules.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6-(Pyrrolidin-1-yl)pyridin-3-yl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, it can be used to create intermediates in the synthesis of biologically active molecules.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of complex organic molecules. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool in the production of various chemicals.
Mécanisme D'action
The mechanism of action of (6-(Pyrrolidin-1-yl)pyridin-3-yl)zinc bromide in chemical reactions involves the transfer of the pyrrolidinylpyridinyl group to a substrate. In cross-coupling reactions, the zinc atom coordinates with the catalyst, facilitating the transfer of the organic group to the electrophilic partner. The molecular targets and pathways involved depend on the specific reaction and the nature of the catalyst used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-(Pyrrolidin-1-yl)pyridin-3-yl)magnesium bromide: This compound is similar in structure but contains magnesium instead of zinc. It is also used in organic synthesis but has different reactivity and stability.
(6-(Pyrrolidin-1-yl)pyridin-3-yl)lithium: Another similar compound, it contains lithium and is used in different types of reactions, such as lithium-halogen exchange.
Uniqueness
The uniqueness of (6-(Pyrrolidin-1-yl)pyridin-3-yl)zinc bromide lies in its ability to participate in cross-coupling reactions with high efficiency and selectivity. The presence of the zinc atom provides different reactivity compared to magnesium or lithium analogs, making it suitable for specific synthetic applications.
Propriétés
Formule moléculaire |
C9H11BrN2Zn |
|---|---|
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
bromozinc(1+);6-pyrrolidin-1-yl-3H-pyridin-3-ide |
InChI |
InChI=1S/C9H11N2.BrH.Zn/c1-2-6-10-9(5-1)11-7-3-4-8-11;;/h1,5-6H,3-4,7-8H2;1H;/q-1;;+2/p-1 |
Clé InChI |
SVFDTYQAMVBEJI-UHFFFAOYSA-M |
SMILES canonique |
C1CCN(C1)C2=NC=[C-]C=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14895933.png)
![(S)-10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile](/img/structure/B14895953.png)
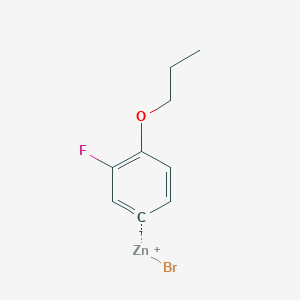

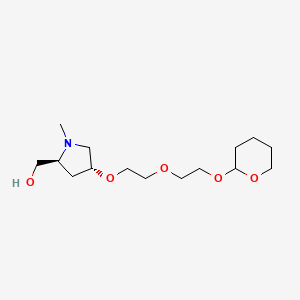
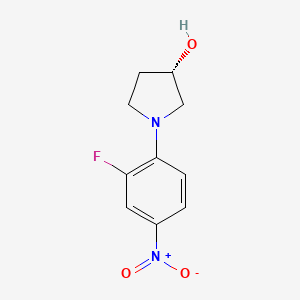

![3-Amino-5-(2-diethylamino-ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B14895979.png)
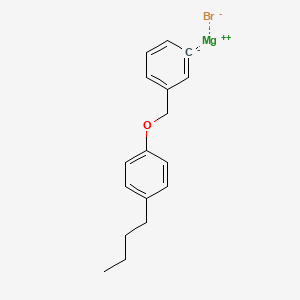
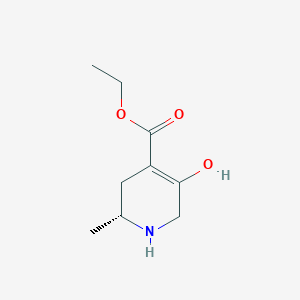

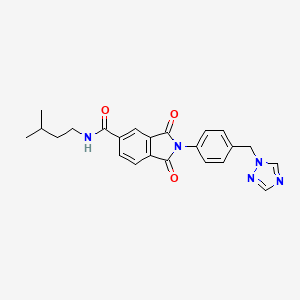
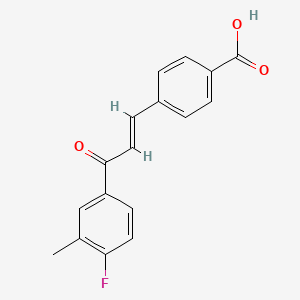
![2-methoxy-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14896010.png)
